
Inproquone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of inproquone involves the synthesis of p-benzoquinone derivatives. The synthetic route typically includes the oxidation of hydroquinone using reagents such as ferric chloride or silver oxide under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Inproquone undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form more complex quinone derivatives.
Reduction: It can be reduced back to hydroquinone using reducing agents like sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions where the carbonyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Ferric chloride, silver oxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinones and hydroquinone derivatives .
Scientific Research Applications
Inproquone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study redox reactions and substitution mechanisms.
Biology: Investigated for its potential role in cellular redox processes and as a model compound for studying oxidative stress.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers due to its ability to induce oxidative stress in cancer cells.
Mechanism of Action
Inproquone exerts its effects primarily through its redox activity. It can undergo reversible oxidation and reduction, which allows it to participate in electron transfer reactions. This redox cycling can generate reactive oxygen species, leading to oxidative stress in cells. The molecular targets include cellular proteins and DNA, which can be damaged by the reactive oxygen species generated .
Comparison with Similar Compounds
Benzoquinone: Shares the quinone structure but lacks the specific substitutions found in inproquone.
Hydroquinone: The reduced form of benzoquinone, commonly used in skin-lightening products.
Menadione: A synthetic derivative of vitamin K with similar redox properties.
Uniqueness: this compound is unique due to its specific substitution pattern on the quinone ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo redox cycling and generate reactive oxygen species makes it particularly useful in research focused on oxidative stress and redox biology .
Properties
CAS No. |
436-40-8 |
---|---|
Molecular Formula |
C16H22N2O4 |
Molecular Weight |
306.36 g/mol |
IUPAC Name |
2,5-bis(aziridin-1-yl)-3,6-dipropoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H22N2O4/c1-3-9-21-15-11(17-5-6-17)14(20)16(22-10-4-2)12(13(15)19)18-7-8-18/h3-10H2,1-2H3 |
InChI Key |
NOVZFMNCTCKLPF-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C(=O)C(=C(C1=O)N2CC2)OCCC)N3CC3 |
Canonical SMILES |
CCCOC1=C(C(=O)C(=C(C1=O)N2CC2)OCCC)N3CC3 |
Appearance |
Solid powder |
436-40-8 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Inproquone; AI3-26324; Bayer E 39; BRN 0286633; Cytostaticum; Cytostatika; E 39; Improcuona; Improcuona [INN-Spanish]; Inprochonum; Inproquone; Inproquonum. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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